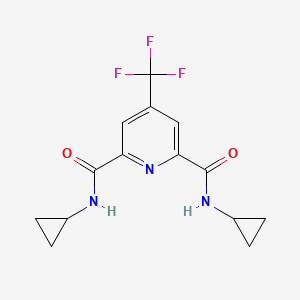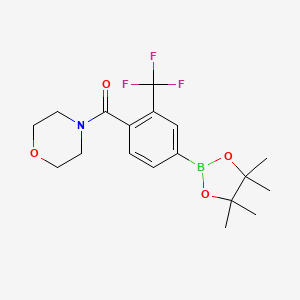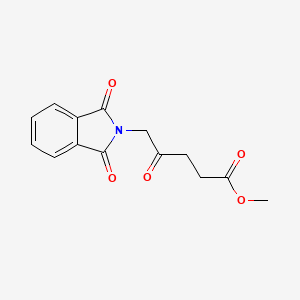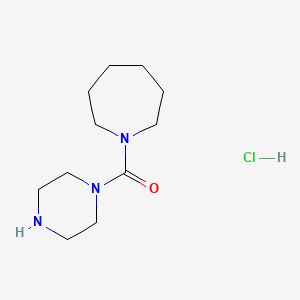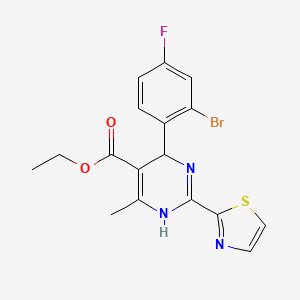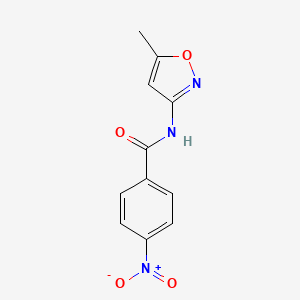
Methyl 2-(3-methylpyridin-2-yl)acetate
Vue d'ensemble
Description
“Methyl 2-(3-methylpyridin-2-yl)acetate” is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 . It is often stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of substituted pyridines, such as “Methyl 2-(3-methylpyridin-2-yl)acetate”, has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This method allows the selective introduction of multiple functional groups, making it a robust methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-methylpyridin-2-yl)acetate” consists of a pyridine ring attached to an acetate group . The pyridine ring is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .Physical And Chemical Properties Analysis
“Methyl 2-(3-methylpyridin-2-yl)acetate” is a compound with a molecular weight of 165.19 . It is typically stored in an inert atmosphere at room temperature .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
The pyrimidine moiety, which is part of the structure of Methyl 2-(3-methylpyridin-2-yl)acetate, has been widely employed in the design of privileged structures for drug development . Researchers explore its potential as a scaffold for novel heterocyclic compounds with diverse biological activities. In particular, this compound could serve as a starting point for developing new drugs targeting specific diseases.
Anti-Fibrotic Activity
Studies have evaluated the anti-fibrotic properties of Methyl 2-(3-methylpyridin-2-yl)acetate derivatives. These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6), which play a crucial role in liver fibrosis. Some derivatives demonstrated better anti-fibrotic activity than existing drugs like Pirfenidone. Notably, compounds such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited promising IC50 values .
Collagen Prolyl 4-Hydroxylases Inhibition
Methyl 2-(3-methylpyridin-2-yl)acetate derivatives may interfere with collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis. By inhibiting these enzymes, they could potentially modulate collagen production and deposition, which is relevant in fibrotic conditions .
Antimicrobial Properties
Pyrimidine derivatives, including Methyl 2-(3-methylpyridin-2-yl)acetate, have been investigated for their antimicrobial activity. Researchers explore their potential as agents against bacterial, fungal, and viral infections .
Antiviral Applications
The pyrimidine core in this compound suggests possible antiviral properties. Further studies could explore its efficacy against specific viruses, potentially contributing to the development of new antiviral drugs .
Antitumor Potential
Given the diverse biological activities associated with pyrimidine derivatives, it’s worth investigating whether Methyl 2-(3-methylpyridin-2-yl)acetate or its analogs exhibit antitumor effects. Such research could lead to novel cancer therapies .
Propriétés
IUPAC Name |
methyl 2-(3-methylpyridin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-7-4-3-5-10-8(7)6-9(11)12-2/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQATURCQEVJCQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-methylpyridin-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




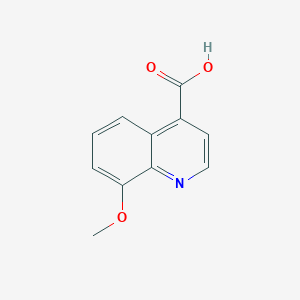

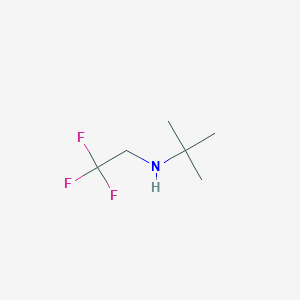
![[1-(1,2,4-Oxadiazol-3-yl)ethyl]amine](/img/structure/B3080774.png)
